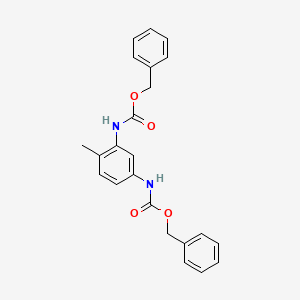

Dibenzyl toluene-2,4-dicarbamate

CAS No.: 73622-78-3

Cat. No.: VC18462046

Molecular Formula: C23H22N2O4

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73622-78-3 |

|---|---|

| Molecular Formula | C23H22N2O4 |

| Molecular Weight | 390.4 g/mol |

| IUPAC Name | benzyl N-[2-methyl-5-(phenylmethoxycarbonylamino)phenyl]carbamate |

| Standard InChI | InChI=1S/C23H22N2O4/c1-17-12-13-20(24-22(26)28-15-18-8-4-2-5-9-18)14-21(17)25-23(27)29-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3,(H,24,26)(H,25,27) |

| Standard InChI Key | NDUFUIYGHTVNKQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Dibenzyl toluene-2,4-dicarbamate belongs to the carbamate family, which is distinguished by the presence of the functional group. Its IUPAC name, benzyl N-[2-methyl-5-(phenylmethyl)phenyl]carbamate, reflects the substitution pattern on the toluene ring. The molecule’s planar aromatic systems and carbamate linkages contribute to its stability and reactivity, enabling participation in hydrogen bonding and nucleophilic substitution reactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 390.4 g/mol | |

| CAS Number | 73622-78-3 | |

| Spectral Data (NMR) | : δ 5.19 (s, 4H), 7.08–7.57 (m, aromatic) |

Nuclear magnetic resonance (NMR) studies of structurally analogous compounds, such as dibenzyl 1,3-phenylenedicarbamate, reveal characteristic signals for benzyl protons (δ 5.19 ppm) and aromatic resonances (δ 7.08–7.57 ppm) . These spectral features are critical for verifying synthetic success and purity.

Synthesis and Manufacturing Processes

The synthesis of dibenzyl toluene-2,4-dicarbamate typically involves the reaction of 2,4-diaminotoluene with benzyl chloroformate under controlled conditions. This method aligns with general carbamate synthesis protocols, where amines react with chloroformates to form stable carbamate linkages.

An alternative urea-based route, demonstrated for dibutyl toluene-2,4-dicarbamate, employs γ-alumina () as a catalyst . Although this method substitutes benzyl groups with butyl chains, the mechanistic insights remain relevant:

-

Adsorption: Urea tautomers bind to acidic sites on , polarizing the carbonyl carbon.

-

Nucleophilic Attack: 2,4-Diaminotoluene attacks the activated urea, forming a phenylurea intermediate.

-

Alcoholysis: Benzyl alcohol displaces the urea moiety, yielding the dicarbamate .

Table 2: Comparison of Synthesis Methods

| Method | Reagents | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Chloroformate Route | 2,4-Diaminotoluene, Benzyl Chloroformate | None | 60–75 | |

| Urea-Alcohol Route | Urea, Benzyl Alcohol | 80–85 |

The urea route offers higher yields and avoids hazardous chloroformates, making it advantageous for scalable production .

Applications in Chemical and Pharmaceutical Industries

Carbamates are pivotal in synthesizing polyurethanes, agrochemicals, and pharmaceuticals. While direct applications of dibenzyl toluene-2,4-dicarbamate are underexplored, its structural analogs demonstrate significant utility:

-

Polymer Precursors: Carbamates serve as intermediates for isocyanates, which polymerize to form polyurethanes.

-

Drug Design: The carbamate group enhances pharmacokinetic properties, as seen in HIV protease inhibitors where it improves bioavailability and target binding .

Recent studies on dibenzyl 1,3-phenylenedicarbamate highlight its role in ortho-selective chlorination reactions, suggesting potential for regioselective functionalization in medicinal chemistry .

Future Research Directions

-

Medicinal Chemistry: Explore its utility in protease inhibitors or kinase modulators.

-

Material Science: Investigate crosslinking potential in polyurethane foams.

-

Catalysis: Develop enantioselective syntheses using chiral catalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume